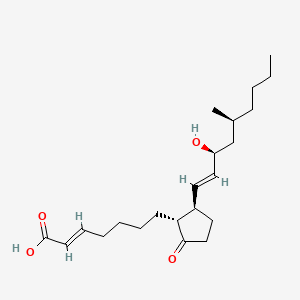

Lubiprostone Related Compound 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

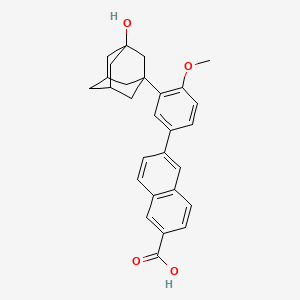

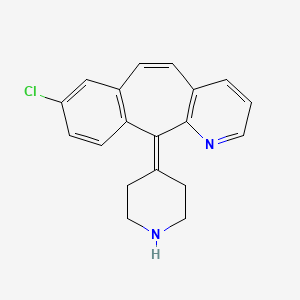

Lubiprostone Related Compound 3 is a compound related to Lubiprostone . Lubiprostone is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .

Synthesis Analysis

The synthesis of Lubiprostone and its related compounds is a complex process. An analysis method for determining substances related to a lubiprostone test sample has been developed, which adopts normal-phase high-performance liquid chromatography .Molecular Structure Analysis

Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) . Its molecular weight is 390.47 .Chemical Reactions Analysis

The chemical reactions involving Lubiprostone and its related compounds are complex. M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers .Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.47 . It is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) .Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Insights

Lubiprostone demonstrates significant pharmacokinetic and pharmacodynamic properties by acting as a highly selective type-2 chloride channel activator. It is approved for use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C) among other conditions. Research suggests that Lubiprostone may possess additional mechanisms of action beyond its pro-secretory activity, although these benefits require confirmation through clinical studies observing long-term efficacy and safety (Raschi & De Ponti, 2014).

Clinical Efficacy in Gastrointestinal Disorders

Lubiprostone has shown effectiveness in treating opioid-induced bowel dysfunction (OBD), a condition leading to reduced opioid use and increased healthcare costs. Clinical trials indicate that Lubiprostone, through its action on chloride channels, effectively treats OBD without affecting opioid analgesia or inducing withdrawal symptoms. Its safety for long-term use in chronic idiopathic constipation suggests a similar profile for OBD treatment, warranting further investigation (Wong & Camilleri, 2011).

Impact on Quality of Life

Chronic idiopathic constipation significantly affects patients' quality of life (QOL), leading to increased healthcare visits and costs. Lubiprostone has been found to significantly improve symptoms and QOL in patients with this condition. Multiple randomized controlled trials have shown increased spontaneous bowel movements and improvements in symptoms such as abdominal bloating and discomfort (Hayat, Zia, & Nusrat, 2019).

Mechanisms of Action and Safety

Lubiprostone's mechanism involves activating type-2 chloride channels, promoting fluid secretion in the intestinal lumen, and facilitating bowel movements. Studies confirm its activation of ClC-2 channels, which is critical for its therapeutic effects. Despite concerns raised about its use in conditions like diarrhea, lubiprostone is specifically contraindicated for severe diarrhea, emphasizing its targeted use in constipation (Jentsch, 2009).

Mechanism of Action

Target of Action

Lubiprostone primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the regulation of water and electrolyte balance in the body.

Mode of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels . This activation is independent of protein kinase A action . The activation of these channels promotes the secretion of a chloride-rich fluid .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions . There is evidence that the E prostanoid receptor 4/cAMP/protein kinase A/cystic fibrosis transmembrane conductance regulator (EP4/cAMP/PKA/CFTR) pathway is involved in lubiprostone-induced Cl− and HCO3− secretion .

Pharmacokinetics

M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by lubiprostone increases intestinal fluid secretion, thereby softening the stool, increasing gastrointestinal motility, and inducing spontaneous bowel movements . This alleviates symptoms associated with chronic idiopathic constipation .

Action Environment

The action of lubiprostone can be influenced by environmental factors such as diet and the use of other medications. For example, the use of opioid medications can suppress secretomotor neuron excitability, which lubiprostone can bypass . Additionally, the efficacy of lubiprostone can be affected by the presence of certain conditions, such as irritable bowel syndrome .

Safety and Hazards

Future Directions

Lubiprostone is currently used for the treatment of adult patients with chronic idiopathic constipation, or opioid-induced constipation in patients with chronic non-cancer pain . It is also indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) in female patients ≥18 years old . Future research may focus on expanding its uses and improving its safety profile.

Biochemical Analysis

Biochemical Properties

Lubiprostone Related Compound 3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates chloride channels, specifically the ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells . This activation leads to increased chloride ion secretion into the intestinal lumen, which subsequently draws water into the lumen, softening stools and enhancing intestinal motility. The compound’s interaction with these chloride channels is crucial for its therapeutic effects.

Cellular Effects

This compound influences various cellular processes, particularly in gastrointestinal epithelial cells. It enhances cell signaling pathways related to chloride ion transport, which is essential for maintaining fluid balance in the intestines . Additionally, it affects gene expression by upregulating genes involved in chloride channel production and function. This compound also impacts cellular metabolism by altering the ionic balance within cells, which can influence overall cellular activity and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating ClC-2 chloride channels . This binding induces a conformational change in the channel protein, allowing chloride ions to pass through the cell membrane. The increased chloride ion flow into the intestinal lumen promotes water secretion, which is essential for its laxative effect. Additionally, this compound may interact with other proteins involved in chloride transport and regulation, further enhancing its therapeutic action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained chloride channel activation and prolonged effects on intestinal motility . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively increases intestinal fluid secretion and motility without significant adverse effects . At higher doses, it can cause excessive fluid secretion, leading to diarrhea and potential dehydration. Toxicity studies have indicated that very high doses may result in adverse effects on other organ systems, highlighting the importance of dose optimization for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation and degradation. It is metabolized in the liver, where enzymes such as cytochrome P450s may play a role in its biotransformation . The compound’s metabolites are then excreted via the kidneys and feces. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the apical membrane of gastrointestinal epithelial cells, where it exerts its chloride channel-activating effects . The compound may also be found in other cellular compartments, depending on its interactions with intracellular proteins and its metabolic state. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, ensuring its proper function and activity.

Properties

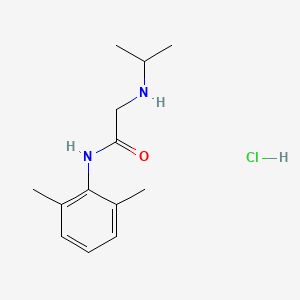

| { "Design of the Synthesis Pathway": "The synthesis of Lubiprostone Related Compound 3 can be achieved through a multi-step process involving the conversion of commercially available starting materials to the target compound via several intermediate compounds.", "Starting Materials": [ "2-methoxyphenylacetic acid", "4-methoxybenzyl alcohol", "Methanesulfonyl chloride", "Sodium methoxide", "Sodium hydride", "3,3-dimethylallyl alcohol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of 2-methoxyphenylacetic acid by reaction with methanesulfonyl chloride and sodium methoxide to form 2-methoxyphenylacetic acid methyl ester.", "Step 2: Reduction of 2-methoxyphenylacetic acid methyl ester with sodium hydride and 4-methoxybenzyl alcohol to form 2-methoxy-4-(4-methoxybenzyloxy)phenylacetic acid.", "Step 3: Conversion of 2-methoxy-4-(4-methoxybenzyloxy)phenylacetic acid to the corresponding acid chloride with thionyl chloride.", "Step 4: Reaction of 2-methoxy-4-(4-methoxybenzyloxy)phenylacetyl chloride with 3,3-dimethylallyl alcohol and sodium hydride to form 2-methoxy-4-(4-methoxybenzyloxy)-3,3-dimethylallylphenylacetic acid.", "Step 5: Deprotection of 2-methoxy-4-(4-methoxybenzyloxy)-3,3-dimethylallylphenylacetic acid by treatment with hydrochloric acid to form 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid.", "Step 6: Conversion of 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid to the corresponding sodium salt by treatment with sodium hydroxide.", "Step 7: Acidification of the sodium salt of 2-methoxy-4-(3,3-dimethylallyloxy)-phenylacetic acid with hydrochloric acid to form Lubiprostone Related Compound 3.", "Step 8: Purification of Lubiprostone Related Compound 3 by extraction with ethyl acetate, washing with water, drying over sodium chloride, and evaporation of the solvent to yield the pure compound." ] } | |

CAS No. |

1263283-38-0 |

Molecular Formula |

C20H32F2O5 |

Molecular Weight |

390.47 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)